molecular formula C27H56N2O B14600234 N,N-Didodecyl-beta-alaninamide CAS No. 60345-68-8

N,N-Didodecyl-beta-alaninamide

Cat. No.: B14600234
CAS No.: 60345-68-8
M. Wt: 424.7 g/mol
InChI Key: XREXNOCKSXTADP-UHFFFAOYSA-N
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Description

N,N-Didodecyl-beta-alaninamide is a synthetic amphiphilic compound characterized by two dodecyl (C12) alkyl chains attached to the nitrogen atoms of beta-alaninamide. Beta-alaninamide, the amide derivative of beta-alanine, serves as the hydrophilic head group, while the dodecyl chains provide hydrophobic tail regions. This structure confers surfactant properties, enabling applications in emulsification, drug delivery systems, and industrial formulations.

Properties

CAS No.

60345-68-8

Molecular Formula

C27H56N2O

Molecular Weight

424.7 g/mol

IUPAC Name

3-amino-N,N-didodecylpropanamide

InChI

InChI=1S/C27H56N2O/c1-3-5-7-9-11-13-15-17-19-21-25-29(27(30)23-24-28)26-22-20-18-16-14-12-10-8-6-4-2/h3-26,28H2,1-2H3

InChI Key

XREXNOCKSXTADP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=O)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Didodecyl-beta-alaninamide typically involves the reaction of beta-alanine with dodecylamine under specific conditions. One common method includes:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reductive amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-Didodecyl-beta-alaninamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: It can be reduced using agents such as lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of N-alkylated derivatives.

Mechanism of Action

The mechanism of action of N,N-Didodecyl-beta-alaninamide involves its interaction with lipid bilayers and hydrophobic molecules. It can integrate into lipid membranes, altering their properties and facilitating the transport of hydrophobic compounds. The molecular targets include lipid bilayers and hydrophobic regions of proteins, affecting their structure and function .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key differences between N,N-Didodecyl-beta-alaninamide and related compounds:

Compound Name Molecular Formula CAS No. Functional Groups Key Applications Surfactant Type
This compound C₂₇H₅₄N₂O Not Available* Amide, two dodecyl chains Surfactants, drug delivery (inferred) Non-ionic/Cationic**
N-(2-Carboxyethyl)-N-dodecyl-beta-alanine C₁₈H₃₅NO₄ 17066-08-9 Carboxylate, dodecyl chain Industrial detergents, emulsifiers Anionic
N,N-Dimethyldodecylamine C₁₄H₃₁N 112-18-5 Tertiary amine, dodecyl Surfactant precursor, corrosion inhibition Cationic (after quaternization)
Benzalkonium Chloride (BAC12) C₂₁H₃₈ClN 63449-41-2 Quaternary ammonium, benzyl Antimicrobial agents, disinfectants Cationic
N,N-Diethylacetamide C₆H₁₃NO 685-91-6 Amide, ethyl groups Solvent, polymer synthesis Non-surfactant

*Depends on protonation state of the amide group.

Key Observations:

Surfactant Type: this compound is likely non-ionic or weakly cationic, contrasting with the anionic N-(2-Carboxyethyl)-N-dodecyl-beta-alanine and cationic BAC12. This affects solubility and interaction with charged molecules . N,N-Dimethyldodecylamine requires quaternization to become cationic, whereas the amide group in the target compound may offer inherent stability in acidic/basic conditions .

Alkyl Chain Impact :

  • Dual dodecyl chains enhance hydrophobicity compared to single-chain analogs like BAC12. This likely lowers critical micelle concentration (CMC), improving surfactant efficiency .

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